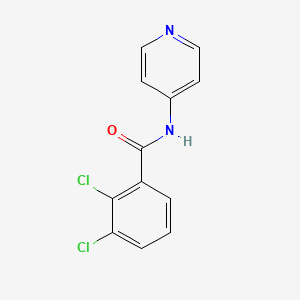

2,3-dichloro-N-(pyridin-4-yl)benzamide

Description

2,3-Dichloro-N-(pyridin-4-yl)benzamide is a benzamide derivative characterized by a dichlorinated benzene ring (substituted at positions 2 and 3) and a pyridin-4-yl group attached via an amide linkage. The dichloro substitution pattern and pyridine moiety are critical for modulating electronic properties, solubility, and target binding interactions .

Properties

IUPAC Name |

2,3-dichloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-3-1-2-9(11(10)14)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWCEBBUOBPDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-(pyridin-4-yl)benzamide typically involves the condensation of 2,3-dichlorobenzoic acid with 4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: It can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Dopamine Receptor Modulation

The compound has been studied for its potential as a selective antagonist for the dopamine D3 receptor. Research indicates that modifications to the 2,3-dichloro phenyl group can enhance receptor affinity and selectivity. For instance, certain derivatives have shown high selectivity for the D3 receptor over D2 and D4 receptors, with binding affinities in the nanomolar range (Ki = 1 nM) . This selectivity is crucial for developing treatments for neuropsychiatric disorders such as addiction.

Table 1: Binding Affinities of 2,3-Dichloro-N-(pyridin-4-yl)benzamide Derivatives

| Compound ID | D2 Binding Affinity (Ki, nM) | D3 Binding Affinity (Ki, nM) | D4 Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| Compound A | 76.4 ± 6.61 | 0.44 ± 0.05 | 640 ± 43.3 | 174 |

| Compound B | 502 ± 51.5 | 1.39 ± 0.19 | >5000 | >358 |

These findings suggest that derivatives of this compound could serve as valuable tools in understanding dopamine-related behaviors and potentially lead to new therapeutic strategies for addiction.

Antidepressant Activity

In addition to its dopaminergic activity, some studies have explored the antidepressant potential of related compounds. The modulation of serotonin receptors alongside dopamine receptors may contribute to a broader therapeutic effect in mood disorders .

Fungicidal Properties

The compound has been identified as part of a class of fungicides effective against various phytopathogenic fungi. Its application can be beneficial in controlling diseases caused by fungi such as Fusarium and Phytophthora, which affect crops significantly .

Table 2: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Disease Type | Efficacy (%) |

|---|---|---|

| Fusarium culmorum | Root rot | >85 |

| Phytophthora cactorum | Blight | >90 |

| Rhizoctonia solani | Seedling disease | >80 |

These results indicate that the compound could be developed into effective agricultural fungicides, helping to mitigate crop losses due to fungal infections.

Neuropharmacological Studies

A series of experiments were conducted using rodent models to evaluate the effects of dopamine D3 antagonists derived from the compound on cocaine-seeking behavior. The results demonstrated that these antagonists significantly reduced cocaine-induced behaviors, suggesting potential applications in treating cocaine addiction .

Field Trials for Fungicidal Activity

Field trials assessing the efficacy of formulations containing this compound showed promising results in reducing fungal infections in crops under controlled conditions. The trials indicated a marked decrease in disease incidence compared to untreated controls .

Biological Activity

2,3-Dichloro-N-(pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoic acid with pyridine derivatives. The compound's structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy. For instance, the characteristic peaks in the IR spectrum around 1679 cm indicate the presence of carbonyl functional groups, while NMR data provide insights into the hydrogen environments in the molecule.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM. Such efficacy suggests that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that it interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. For example, it has been evaluated as a potential inhibitor of certain kinases implicated in tumor growth . The compound's mechanism may involve modulation of signaling pathways that control cell cycle progression and apoptosis.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within cells. This binding can lead to alterations in enzymatic activity or receptor signaling, which ultimately affects cellular functions such as growth and division. For instance, studies suggest that it may act as an allosteric modulator of glucokinase (GK), influencing glucose metabolism and potentially offering therapeutic benefits for diabetes management .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamide compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

- Anticancer Potential : Another investigation focused on the anticancer effects of related compounds, showing that they could inhibit cancer cell lines effectively through mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide (GDC046)

- Structural Differences : The dichloro substitution occurs at positions 2 and 6 on the benzene ring, compared to 2 and 3 in the target compound. Additionally, the pyridin-4-yl group is further substituted with a cyclopropanecarboxamido moiety.

- Functional Insights : GDC046 is a kinase inhibitor with high selectivity and favorable pharmacokinetics. The 2,6-dichloro configuration and cyclopropane group enhance kinase binding affinity and metabolic stability.

Physicochemical Data :

Property Value Source Molecular Formula C₁₆H₁₃Cl₂N₃O₂ Molecular Weight 350.2 g/mol Purity 99.65% Key Application Kinase inhibition

2,3-Dichloro-N-(diaminomethylideneamino)benzamide

- Structural Differences: Replaces the pyridin-4-yl group with a guanidine (diaminomethylideneamino) moiety.

- This compound is listed in safety data sheets, suggesting industrial or toxicological relevance rather than therapeutic use .

- Regulatory Data :

Property

Value

Source

CAS Number

1185047-08-8

Concentration

100%

2,6-Difluoro-N-(pyridin-4-yl)benzamide (Y205-3744)

- Structural Differences : Fluorine replaces chlorine at positions 2 and 6, and the benzene ring lacks the 3-chloro substitution.

- Functional Insights : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may improve membrane permeability. The logP (2.1361) and logD (1.9865) values suggest moderate lipophilicity, favoring blood-brain barrier penetration .

- Physicochemical Data :

Property

Value

Source

Molecular Formula

C₁₂H₈F₂N₂O

Molecular Weight

234.2 g/mol

logP/logD

2.1361 / 1.9865

Diaminopyrimidine-Based Analogs (e.g., Compound 1 in )

- Structural Differences: Features a diaminopyrimidine core and a hydroxypropan-2-ylamino substituent.

- Functional Insights : These compounds inhibit EGFR containing the T790M resistance mutation. The pyrimidine ring and hydroxyl group enhance water solubility and ATP-binding pocket interactions .

- Spectral Data :

Property

Value

Source

Molecular Weight

447.1 g/mol

¹H NMR Peaks

δ 11.01 (s, 1H), 9.61 (s, 1H)

Key Comparative Insights

- Substituent Position Effects :

- Heterocyclic Modifications :

- Pharmacological Potential: EGFR inhibitors (e.g., Compound 1) prioritize pyrimidine cores, while kinase inhibitors (e.g., GDC046) favor cyclopropane-carboxamido substituents for selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.